2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a chemical compound that features a piperidine ring substituted with a bromothiophene moiety and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with piperidin-4-yl ethanamine. The reaction is carried out under mild conditions, often using a condensation reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol: Similar structure but lacks the ethan-1-ol group.
2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)acetic acid: Contains an acetic acid group instead of ethan-1-ol.
Uniqueness
2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which can participate in additional hydrogen bonding and increase the compound’s solubility in aqueous environments. This feature can enhance its bioavailability and effectiveness in biological applications.
Properties
IUPAC Name |
2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIWQNYCIMLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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